2-(1-Cyclohexen-1-yl)ethylamine hydrochloride is a chemical compound that belongs to the class of amines, specifically a substituted phenethylamine. It features a cyclohexenyl group and a fluorobenzyl moiety, indicating potential applications in medicinal chemistry and organic synthesis. The hydrochloride salt form is often used for its solubility and stability in various chemical environments.
This compound can be classified as an organic compound, primarily due to the presence of carbon atoms bonded covalently to other elements such as hydrogen, nitrogen, and fluorine. It is categorized under amines, which are organic compounds derived from ammonia by replacing one or more hydrogen atoms with alkyl or aryl groups.
The synthesis of 2-(1-Cyclohexen-1-yl)ethylamine hydrochloride can be approached through several methods, typically involving the reaction of suitable precursors:
The molecular structure of 2-(1-Cyclohexen-1-yl)ethylamine hydrochloride can be represented as follows:
The reactivity of 2-(1-Cyclohexen-1-yl)ethylamine hydrochloride can be analyzed based on its functional groups:
The mechanism of action for 2-(1-Cyclohexen-1-yl)ethylamine hydrochloride may involve interactions at specific biological targets:
2-(1-Cyclohexen-1-yl)ethylamine hydrochloride has potential applications in several scientific fields:
2-(1-Cyclohexen-1-yl)ethylamine hydrochloride is systematically named as N-[2-(1-cyclohexen-1-yl)ethyl]-N-(4-fluorobenzyl)amine hydrochloride according to IUPAC conventions. Its molecular formula is C₁₅H₂₀FN·HCl (MW: 269.79 g/mol), comprising two primary structural domains:
The hydrochloride salt form enhances aqueous solubility and crystallinity, crucial for pharmaceutical processing. This compound belongs to the bioactive secondary amine class, characterized by:
Table 1: Structural and Nomenclature Details
Property | Value/Description |
---|---|
IUPAC Name | N-[2-(1-Cyclohexen-1-yl)ethyl]-N-(4-fluorobenzyl)amine hydrochloride |
Molecular Formula | C₁₅H₂₀FN·HCl |
CAS Registry | 1047652-33-4 (hydrochloride form) |
Key Functional Groups | Secondary amine hydrochloride, cyclohexenyl, fluorobenzyl |
Aromatic Ring Substitution | para-Fluoro on benzyl moiety |
Structurally analogous compounds include N-benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride (lacking fluorine) and N-[1-(4-fluorophenyl)ethyl]cyclohex-2-en-1-amine (branching variation) [6] [7]. The cyclohexenyl group’s unsaturation (C=C at 1,2-position) reduces ring symmetry versus cyclohexyl derivatives, potentially enhancing target selectivity via planar constraints [4] .
This scaffold emerged from early 2000s research into cyclohexenyl-ethylamines as modulators of metalloenzyme function. Key developments include:
Pharmacological interest centers on its role as a precursor to arginase inhibitors (e.g., OATD-02). The scaffold’s ability to chelate binuclear manganese clusters in arginase active sites was demonstrated via X-ray crystallography of related compounds [2].
Table 2: Historical Timeline of Key Developments
Period | Advancement | Significance |
---|---|---|
2009–2012 | Cyclohexyldiamine patents filed (WO2009118174A1) | Validated cyclohexyl-ethylamine core for targeting metalloenzymes |
2015–2018 | Cyclohexenyl derivatization for metabolic stability | Improved in vivo half-life by reducing oxidative metabolism |
2020–2025 | para-Fluorobenzyl optimization | Enhanced target binding and cellular penetration |
Patent analyses reveal strategic modifications to the core scaffold for specific biological applications:
Table 3: Key Structural Derivatives and Pharmacological Profiles
Derivative Class | Example Compound | Target/Activity | Patent/Reference |
---|---|---|---|
Boronic acid inhibitors | 2-(S)-Amino-6-boronohexanoic acid derivatives | Arginase inhibition (IC₅₀: 0.1–5 µM) | WO2019051465A1 [3] |
Cyclopropane-linked analogs | N-(4-Fluorobenzyl)-2-(spiro[2.5]oct-1-yl)ethanamine | Tumor-selective arginase inhibition | US20140088118A1 [5] |
Sulfonamide hybrids | N-(2-(Cyclohexen-1-yl)ethyl)-4-(methylsulfonamido-methyl)cyclohexanecarboxamide | Dual arginase/GPCR modulation | WO2011078371A1 [10] |
The 4-fluorobenzyl moiety remains conserved in >80% of derivatives for its optimal π-stacking with arginase’s hydrophobic pocket (residues Phe126, Leu152). Ethylene linker elongation to –CH₂–CH₂–CH₂– reduces potency by 50%, confirming the critical distance between amine and cyclohexenyl groups [2] [5]. Recent innovations focus on prodrug strategies (e.g., carbamate masking of the amine) to enhance oral bioavailability, addressing the scaffold’s limited gastrointestinal absorption [3] [10].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3